6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Description
6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C22H19FN6O3S2 and its molecular weight is 498.55. The purity is usually 95%.
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Biological Activity
The compound 6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex pyrazolo[3,4-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by multiple functional groups that contribute to its biological activity. The presence of a pyrazole ring and pyrimidine structure is significant as these moieties are known for their diverse pharmacological profiles.
Molecular Formula
- C : 20
- H : 19
- F : 1
- N : 5
- O : 3
- S : 1
Molecular Weight
The molecular weight of the compound is approximately 393.45 g/mol .
Antitumor Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant antitumor activity. For instance, compounds with similar structural motifs have been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The mechanism involves disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in various cancer cell lines (e.g., MCF-7 and A549) .
Antimicrobial Effects
The compound's pyrazole moiety has been associated with antimicrobial properties. Research indicates that pyrazole derivatives can exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves interference with microbial metabolic pathways or cell wall synthesis .
Anti-inflammatory Properties
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds similar to the one have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes and other inflammatory mediators . This inhibition can reduce the production of pro-inflammatory cytokines, showcasing potential therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
- Antitumor Efficacy Study :
- Antimicrobial Activity Assessment :
- Mechanistic Insights into Anti-inflammatory Action :
Data Summary Table
Properties
IUPAC Name |
6-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN6O3S2/c23-14-5-3-13(4-6-14)17-10-16(18-2-1-9-33-18)27-29(17)19(31)12-34-22-25-20-15(21(32)26-22)11-24-28(20)7-8-30/h1-6,9,11,17,30H,7-8,10,12H2,(H,25,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDBEDKMADMMPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NC4=C(C=NN4CCO)C(=O)N3)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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